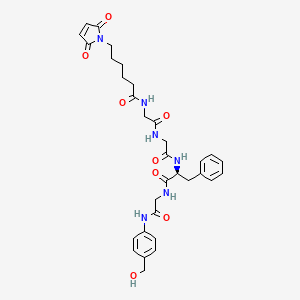
Mc-Gly-Gly-Phe-Gly-PAB-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mc-Gly-Gly-Phe-Gly-PAB-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). These linkers are crucial in targeted cancer therapy, as they connect the cytotoxic drug to the antibody, allowing for precise delivery to cancer cells .
準備方法
The synthesis of Mc-Gly-Gly-Phe-Gly-PAB-OH involves a series of peptide coupling reactions. The process typically starts with the protection of amino groups, followed by the sequential addition of amino acids. The final step involves the deprotection of the peptide and the attachment of the para-aminobenzoic acid (PAB) moiety . Industrial production methods often utilize solid-phase peptide synthesis (SPPS) due to its efficiency and scalability .
化学反応の分析
Mc-Gly-Gly-Phe-Gly-PAB-OH undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable, allowing the release of the cytotoxic drug upon reaching the target site.
Substitution Reactions: The peptide bonds can undergo substitution reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the breakdown of the peptide bonds.
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection and various coupling agents like HATU or DIC for peptide bond formation . The major products formed from these reactions are the individual amino acids and the cytotoxic drug .
科学的研究の応用
Mc-Gly-Gly-Phe-Gly-PAB-OH is primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy . Its cleavable nature allows for the precise release of the cytotoxic drug at the target site, minimizing damage to healthy cells . Additionally, it is used in various research applications to study peptide synthesis and drug delivery mechanisms .
作用機序
The mechanism of action of Mc-Gly-Gly-Phe-Gly-PAB-OH involves the cleavage of the linker upon reaching the target site, releasing the cytotoxic drug . The molecular targets include cancer cells, where the antibody component of the ADC binds to specific antigens on the cell surface . The pathways involved include endocytosis and subsequent lysosomal degradation, leading to the release of the drug inside the cancer cell .
類似化合物との比較
Mc-Gly-Gly-Phe-Gly-PAB-OH is unique due to its specific sequence and cleavable nature. Similar compounds include:
This compound TFA: A variant with trifluoroacetic acid as a counterion.
Non-cleavable Linkers: These linkers do not release the drug upon reaching the target site, leading to different pharmacokinetics and dynamics.
Acid Cleavable Linkers: These linkers are cleaved under acidic conditions, often found in the tumor microenvironment.
特性
分子式 |
C32H38N6O8 |
|---|---|
分子量 |
634.7 g/mol |
IUPAC名 |
6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide |
InChI |
InChI=1S/C32H38N6O8/c39-21-23-10-12-24(13-11-23)36-28(42)20-35-32(46)25(17-22-7-3-1-4-8-22)37-29(43)19-34-27(41)18-33-26(40)9-5-2-6-16-38-30(44)14-15-31(38)45/h1,3-4,7-8,10-15,25,39H,2,5-6,9,16-21H2,(H,33,40)(H,34,41)(H,35,46)(H,36,42)(H,37,43)/t25-/m0/s1 |
InChIキー |
CTYXSHFYZMWMPD-VWLOTQADSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NC2=CC=C(C=C2)CO)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC2=CC=C(C=C2)CO)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B11928675.png)
![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928682.png)

![4,4',4''-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde](/img/structure/B11928690.png)






![5'-(4-(Diphenylamino)phenyl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B11928741.png)


![[4-[2-[4-(Aminomethyl)phenyl]-1,2-diphenylethenyl]phenyl]methanamine](/img/structure/B11928759.png)
